3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a benzothiazole core, which is known for its diverse biological activities, and is functionalized with a piperazine and pyrazole moiety, enhancing its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole typically involves multi-step procedures. The reaction conditions often require controlled temperatures and the use of solvents like toluene or ethanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or pyrazole rings .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an antipsychotic, antimicrobial, and anticancer agent.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole involves its interaction with various molecular targets. It is known to bind to dopamine and serotonin receptors, which may explain its potential antipsychotic effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the pyrazole ring.
1-(Benzyl)-1H-1,2,3-triazol-4-yl (piperazin-1-yl)methanone: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
The presence of both the pyrazole and piperazine moieties in 3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole enhances its pharmacological profile, making it more versatile in its biological activities compared to similar compounds .
Properties
Molecular Formula |
C16H19N5S |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]-1,2-benzothiazole |
InChI |
InChI=1S/C16H19N5S/c1-2-5-15-14(4-1)16(18-22-15)20-11-8-19(9-12-20)10-13-21-7-3-6-17-21/h1-7H,8-13H2 |
InChI Key |
JAHLGRMGIOEFKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.